molecular formula C22H29N5O2S B2539978 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone CAS No. 886916-40-1

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2539978
CAS No.: 886916-40-1
M. Wt: 427.57
InChI Key: RKFKOLPCZTVQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole ring system substituted with a 2-ethyl-6-hydroxy group. The 4-isopropylphenyl moiety is attached via a methyl bridge to a piperazine ring, which is further functionalized with an ethanone group.

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-5-18-23-22-27(24-18)21(29)20(30-22)19(17-8-6-16(7-9-17)14(2)3)26-12-10-25(11-13-26)15(4)28/h6-9,14,19,29H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFKOLPCZTVQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C21H25N5O5S\text{C}_{21}\text{H}_{25}\text{N}_5\text{O}_5\text{S}

The primary biological activity of this compound is linked to its interaction with specific proteins and pathways:

  • Target Proteins : The compound primarily targets activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) . These proteins are crucial in regulating cellular stress responses and inflammatory processes.
  • Biochemical Pathways : It has been shown to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway , indicating its role in modulating stress responses and inflammation in cells.

Pharmacological Properties

The pharmacological profile of the compound includes:

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways suggests potential applications in conditions characterized by chronic inflammation.

Neuroprotective Studies

A study evaluated the neuroprotective effects of the compound in models of oxidative stress. Results demonstrated significant reductions in neuronal cell death and improvements in cell viability under oxidative stress conditions. The mechanism was attributed to the inhibition of NF-kB activation, leading to decreased expression of pro-inflammatory cytokines.

Anti-inflammatory Activity

In vitro studies have shown that treatment with this compound leads to a marked decrease in the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Comparative Biological Activity Table

Compound NameBiological ActivityTarget PathwaysReference
This compoundNeuroprotective, Anti-inflammatoryER Stress, NF-kB
Ethyl 1-(4-nitrophenyl)methyl)piperidine-4-carboxylateAntibacterialUnknown
4-amino-5-substituted triazole derivativesAnticancerUnknown

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Bioactivity

Key structural differences and their implications:

Compound Name/ID Core Structure Substituents/Modifications Reported Bioactivity Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Ethyl-6-hydroxy, 4-isopropylphenyl, piperazin-1-yl ethanone Not reported N/A
1-(1-Aryl-1H-tetrazol-5-yl)ethanone Tetrazole Piperidinyl ethanone, aryl groups Antiproliferative (preliminary)
Thiazolylhydrazone 3a Thiazole-hydrazone 4-Fluorophenylpiperazine, phenylthiazole AChE inhibitory (IC₅₀ = 1.2 µM)
Thiazolo[2,3-c]triazole 10 Thiazolo[2,3-c][1,2,4]triazole Methylthio-pyrazole, methanone bridges Synthetic yield: 52%
Ethyl thiadiazole 9b 4,5-Dihydro-1,3,4-thiadiazole Phenylhydrazono, triazole No activity data

Key Observations :

Thiazole/Triazole Hybrids : The thiazolo-triazole core in the target compound is structurally closer to ’s thiazolo[2,3-c]triazole, though the latter lacks hydroxyl or ethyl substituents, which may influence solubility and target binding .

Bioactivity Gaps : Unlike the AChE-inhibitory thiazolylhydrazones or antiproliferative tetrazoles , the target compound’s functional groups (e.g., 4-isopropylphenyl) may redirect its activity toward anti-inflammatory or kinase-inhibitory pathways, though this requires validation.

Physicochemical Properties
  • Hydroxy and Ethyl Groups : The 6-hydroxy and 2-ethyl groups on the thiazolo-triazole core may enhance hydrogen bonding and lipophilicity, respectively, compared to unsubstituted analogs .
  • 4-Isopropylphenyl vs.

Research Findings and Limitations

  • Synthetic Feasibility : The compound’s complexity necessitates multi-step synthesis, as seen in analogous piperazine-thiazole hybrids .
  • Biological Data: No direct activity data are available for the target compound. However, its structural similarity to AChE inhibitors (e.g., 3a) and antiproliferative agents (e.g., tetrazole derivatives) warrants further screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.